molecular formula C20H30N2O5S B15348785 Ethyl 3-((2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)-2-oxoethylaminothio)(isopropyl)amino)propanoate

Ethyl 3-((2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)-2-oxoethylaminothio)(isopropyl)amino)propanoate

Cat. No.: B15348785
M. Wt: 410.5 g/mol
InChI Key: UFPBEOUEIWBEML-UHFFFAOYSA-N
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Description

Benfuracarb is a chemical compound with the molecular formula C20H30N2O5S and a molecular weight of 410.53 . It is primarily used as an insecticide and acetylcholinesterase inhibitor . Benfuracarb is known for its effectiveness in controlling a wide range of insect pests in agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benfuracarb can be synthesized through a multi-step chemical process involving the reaction of benzofuranyl ester with thiosemicarbazide under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, benfuracarb is produced through a large-scale chemical synthesis process that involves the use of reactors to maintain optimal temperature and pressure conditions. The process ensures the production of high-purity benfuracarb suitable for agricultural use.

Chemical Reactions Analysis

Types of Reactions: Benfuracarb undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Benfuracarb can be oxidized using reagents like chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the use of nucleophiles such as ammonia or alkyl halides .

Major Products Formed:

  • Oxidation: Oxidation of benfuracarb can lead to the formation of carboxylic acids and ketones .

  • Reduction: Reduction reactions typically produce alcohols and amines .

  • Substitution: Substitution reactions can result in the formation of alkylated derivatives .

Scientific Research Applications

Benfuracarb has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

  • Biology: Investigated for its effects on insect physiology and behavior.

  • Medicine: Studied for its potential use as a therapeutic agent in treating certain medical conditions.

  • Industry: Employed in the development of new insecticides and pest control strategies.

Mechanism of Action

Benfuracarb exerts its effects by inhibiting acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, benfuracarb disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The molecular targets involved include acetylcholinesterase and cholinergic receptors .

Comparison with Similar Compounds

  • Carbofuran

  • Methomyl

  • Fenthion

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Properties

Molecular Formula

C20H30N2O5S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 3-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-2-oxoethyl]amino]sulfanyl-propan-2-ylamino]propanoate

InChI

InChI=1S/C20H30N2O5S/c1-6-25-17(23)10-11-22(14(2)3)28-21-13-18(24)26-16-9-7-8-15-12-20(4,5)27-19(15)16/h7-9,14,21H,6,10-13H2,1-5H3

InChI Key

UFPBEOUEIWBEML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(C)C)SNCC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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